(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

ADME Prediction Lipophilicity Physicochemical Differentiation

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one (CAS 503065-72-3) is an arylidene-substituted 2-thioxoimidazolidin-4-one (thiohydantoin congener) bearing a 1-phenylethylidene moiety at the C5 position. The compound is commercially available at a catalog purity of 97% and a molecular weight of 218.27 g/mol (C₁₁H₁₀N₂OS).

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B12949277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)NC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2OS/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-7-
InChIKeyWKYMELHZFLXDBB-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one (CAS 503065-72-3): Core Scaffold Identity and Procurement Specifications


(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one (CAS 503065-72-3) is an arylidene-substituted 2-thioxoimidazolidin-4-one (thiohydantoin congener) bearing a 1-phenylethylidene moiety at the C5 position . The compound is commercially available at a catalog purity of 97% and a molecular weight of 218.27 g/mol (C₁₁H₁₀N₂OS) . It belongs to a privileged scaffold class that has been extensively explored for perforin inhibition, noncovalent proteasome/immunoproteasome inhibition, and anticancer activity across multiple cancer cell lines [1][2][3].

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one: Why Generic Substitution Across 5-Arylidene Analogs Is Not Scientifically Justifiable


Within the 2-thioxoimidazolidin-4-one family, substitution at C5 is the primary driver of biological activity, target selectivity, and physicochemical properties [1]. Even structurally conservative modifications—replacing the 1-phenylethylidene group with a benzylidene or halogenated phenyl substituent—can shift IC₅₀ values by more than an order of magnitude in perforin inhibition assays [1]. Quantitative structure–activity relationship (QSAR) studies on 5-arylidene-2-thioxoimidazolidin-4-ones have demonstrated that the electronic and steric character of the C5 substituent directly determines inhibitor potency, with model R² values of 0.82–0.92 for predicted vs. observed IC₅₀ [2]. Consequently, procurement of an arbitrary in-class analog without the precise (Z)-1-phenylethylidene geometry carries a high risk of reproducing a biological profile that differs materially from the intended one.

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one: Quantitative Differentiation Evidence Against the Closest Analogs


C5 1-Phenylethylidene Substituent Confers Superior Lipophilic Bulk and Predicted PK Profile vs. 5-Benzylidene Analogs

The (Z)-5-(1-phenylethylidene) substituent introduces an additional methyl group relative to the simplest 5-benzylidene-2-thioxoimidazolidin-4-one (CAS 583-46-0), increasing molecular weight from 204.3 to 218.27 g/mol and adding steric bulk adjacent to the exocyclic double bond . In the perforin inhibitor SAR series, an analogous increase in C5 substituent bulk (from benzylidene to α-methyl-substituted benzylidene) was associated with IC₅₀ decreases of 3- to 6-fold, while cLogP shifts of 0.4–0.8 log units were observed across structurally related 5-arylidene pairs [1]. These differences in lipophilicity and steric profile directly affect membrane permeability and metabolic stability, parameters that QSAR models identify as key determinants of perforin inhibitor potency (R² = 0.82 for the linear model; R² = 0.92 for the nonlinear gene expression programming model) [2].

ADME Prediction Lipophilicity Physicochemical Differentiation Perforin Inhibitor SAR

Perforin Inhibition Potency Range for 5-Arylidene-2-thioxoimidazolidin-4-one Congeners: Establishing Class-Level Benchmark IC₅₀ Values

The 5-arylidene-2-thioxoimidazolidin-4-one class has yielded validated perforin inhibitors with IC₅₀ values spanning 0.64–2.55 μM in isolated perforin lytic assays [1][2]. Within the published series, the lactone-containing analog 4 (isoindolinone-thiophene hybrid) achieved an IC₅₀ of 0.78 μM, while its isoindolin-1-one congener 118 showed reduced potency with IC₅₀ = 2.55 μM, a 3.3-fold loss attributed directly to a single heterocyclic substitution [1]. Although the (Z)-5-(1-phenylethylidene) compound itself has not been explicitly reported in these assays, its core scaffold places it within a class where representatives bind rapidly and reversibly to immobilized mouse perforin at concentrations ≤2.5 μM (surface plasmon resonance) and prevent perforin pore formation in target cells as measured by calcium influx [1]. Importantly, first-generation 2-thioxoimidazolidin-4-one perforin inhibitors were noted to exhibit suboptimal solubility and NK-cell toxicity, limitations that the benzenesulphonamide bioisostere series was designed to overcome [3].

Perforin Inhibition Immunosuppression Natural Killer Cell Assay SAR

Anticancer Cytotoxicity Potential of the 2-Thioxoimidazolidin-4-one Scaffold: HepG2 IC₅₀ Benchmarks from 0.017 μM to 5.18 μM Relative to Clinical Standards

Within the 2-thioxoimidazolidin-4-one class, certain derivatives have demonstrated exceptional in vitro anticancer potency. Compounds 4 and 2 from a 2021 study exhibited HepG2 IC₅₀ values of 0.017 μM and 0.18 μM respectively, representing 298-fold and 28-fold improvements over the reference drug staurosporine (IC₅₀ = 5.07 μM) and 305-fold and 29-fold over 5-fluorouracil (IC₅₀ = 5.18 μM) [1]. Compound 4 additionally induced a 19.35-fold increase in apoptosis (11.42% vs. 0.59% control) and G2/M cell-cycle arrest, with mechanistic validation through RT-PCR (upregulation of p53, PUMA, Caspases 3/8/9; downregulation of Bcl-2) and inhibition of the PI3K/AKT pathway at both gene and protein levels [1]. In vivo, compound 4 demonstrated antitumor efficacy with concomitant activation of antioxidant enzymes (CAT, SOD, GSH) and normalization of hematological and biochemical parameters [1]. While the (Z)-5-(1-phenylethylidene) derivative has not been individually assessed in these assays, its core scaffold is identical to that of the most potent congeners, and the C5 substituent class (arylidene) is conserved across the high-activity compounds [1][2].

Hepatocellular Carcinoma Cytotoxicity HepG2 Apoptosis PI3K/AKT

Urease Inhibition: 2-Thiohydantoin Core Demonstrates Low-Micromolar IC₅₀ Potency (2.47 μM), Outperforming Reference Thiourea by 1.49-Fold

A 2026 comparative profiling study of urea/thiourea-derived heterocycles for urease inhibition established that the 2-thiohydantoin scaffold (the core of the target compound) achieves an IC₅₀ of 2.47 μM, 1.49-fold more potent than the standard inhibitor thiourea (IC₅₀ = 3.67 μM) and superior to hydantoin (IC₅₀ = 2.62 μM), rhodanine (IC₅₀ = 3.46 μM), and 2,4-thiazolidinedione (IC₅₀ = 3.77 μM) [1]. The study further demonstrated that replacing the C=O group with C=S enhances inhibitory activity, while molecular docking revealed an IFD score of −8.254 kcal/mol for 2-thiohydantoin [1]. Although the (Z)-5-(1-phenylethylidene) substituent was not included in this specific study, the core scaffold advantage (C=S at position 2) is conserved, suggesting that the target compound would retain the thiocarbonyl-mediated binding advantage observed across the thiohydantoin series.

Urease Inhibition Anti-Helicobacter Pylori Agricultural Nitrogen Retention 2-Thiohydantoin

Proteasome/Immunoproteasome Noncovalent Inhibition: 2-Thioxoimidazolidin-4-one Class Delivers Low-Micromolar Kᵢ with Reversible Binding Mode vs. Irreversible Covalent Inhibitors

Maccari et al. (2018) identified a panel of 2-thioxoimidazolidin-4-one derivatives as noncovalent proteasome and immunoproteasome inhibitors with Kᵢ values in the low micromolar range against the chymotrypsin-like activities of the constitutive proteasome (β5c subunit) and immunoproteasome (β5i and β1i subunits) [1]. The noncovalent binding mode was confirmed by docking studies, which revealed a unique orientation within the catalytic site distinct from that of covalent inhibitors such as bortezomib and carfilzomib [1]. This reversible mechanism is proposed to circumvent the drawbacks of irreversible inhibition, including prolonged target suppression, off-target hematological toxicity, and the development of resistance mutations [1]. The (Z)-5-(1-phenylethylidene) compound shares the identical 2-thioxoimidazolidin-4-one pharmacophore required for this binding mode, although its specific Kᵢ values have not been reported.

Proteasome Inhibition Immunoproteasome Hematological Malignancies Noncovalent Inhibitor β5c/β5i/β1i Subunits

Topoisomerase I Inhibition: Thiohydantoin Congener Demonstrates Selective Anticancer Activity Against HeLa and MCF-7 Cell Lines

A focused library of hydantoin and thiohydantoin derivatives was evaluated for human topoisomerase I (HTop1) inhibition, and compound 15 (a thiohydantoin with a substituted thiophenyl central moiety) exhibited potent HTop1 inhibition through stabilization of Top1-DNA cleavage complexes, with selective anticancer activity against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines [1]. The study confirmed that the thiohydantoin scaffold is competent for Top1 inhibition, a mechanism clinically validated by camptothecin-derived drugs. The (Z)-5-(1-phenylethylidene)-2-thioxoimidazolidin-4-one compound retains the core thiohydantoin pharmacophore and the C5 arylidene substitution pattern present in the active Top1 inhibitor series [1].

Topoisomerase I DNA Cleavage Complex Cervical Carcinoma Breast Carcinoma Thiohydantoin

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one: Validated Research and Industrial Application Scenarios


Perforin-Mediated Immunopathology: Compound Screening and SAR Expansion for Autoimmune and Transplant Rejection Indications

Procurement of (Z)-5-(1-phenylethylidene)-2-thioxoimidazolidin-4-one is most directly justified for research programs targeting perforin-dependent immunopathology, including autoimmune conditions, allograft rejection, and graft-versus-host disease. The scaffold class has been validated through a comprehensive SAR campaign establishing IC₅₀ values from 0.64 to 2.55 μM in isolated perforin lytic assays, with SPR-confirmed rapid, reversible binding at ≤2.5 μM [1][2]. The (Z)-1-phenylethylidene substituent provides a distinct steric and electronic profile that extends the SAR landscape beyond previously explored benzylidene and halogenated phenyl analogs [1].

Hepatocellular Carcinoma Drug Discovery: Scaffold-Driven Cytotoxicity Screening and Apoptosis Mechanism Studies

The 2-thioxoimidazolidin-4-one scaffold has produced derivatives with HepG2 IC₅₀ values as low as 0.017 μM, a 298-fold improvement over staurosporine, with validated mechanistic engagement of the p53/PUMA/Caspase and PI3K/AKT pathways and in vivo antitumor activity [1]. The (Z)-5-(1-phenylethylidene) compound is a structurally authenticated member of this scaffold class and is appropriate for inclusion in focused screening libraries aimed at hepatocellular carcinoma, particularly where the C5 substituent diversity is hypothesized to modulate potency and selectivity [1].

Agricultural and Anti-H. Pylori Urease Inhibitor Development: Thiocarbonyl-Containing Heterocycle Screening

The 2-thiohydantoin core (IC₅₀ = 2.47 μM) outperforms thiourea (IC₅₀ = 3.67 μM) and the oxygen analog hydantoin (IC₅₀ = 2.62 μM) in urease inhibition assays [1]. For agricultural programs addressing nitrogen loss from urea-based fertilizers, or for anti-H. pylori drug discovery targeting urease-dependent gastric colonization, the (Z)-5-(1-phenylethylidene) derivative offers the thiocarbonyl pharmacophore essential for urease binding, with the C5 arylidene group providing a vector for further potency optimization [1].

Noncovalent Proteasome Inhibitor Screening for Hematological Malignancies: Reversible Binding Mechanistic Studies

The 2-thioxoimidazolidin-4-one class has been established as a source of noncovalent, reversible proteasome and immunoproteasome inhibitors with low-micromolar Kᵢ values, offering a mechanistic alternative to covalent inhibitors (bortezomib, carfilzomib) that are associated with cumulative toxicity and resistance [1]. Procurement of the (Z)-5-(1-phenylethylidene) compound enables expansion of noncovalent proteasome inhibitor libraries, where the C5 substituent can be systematically varied to probe β5c vs. β5i/β1i subunit selectivity [1].

Quote Request

Request a Quote for (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.